molecular formula C9H6F3NO B152626 6-(Trifluoromethoxy)-1H-indole CAS No. 467451-91-8

6-(Trifluoromethoxy)-1H-indole

Cat. No. B152626
Key on ui cas rn: 467451-91-8
M. Wt: 201.14 g/mol
InChI Key: DODJNBPQUZSJKO-UHFFFAOYSA-N
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Patent
US07157488B2

Procedure details

Combine N,N-dimethyl-2-(2-nitro-4-trifluoromethoxyphenyl)vinylamine (4.64 g, 16.8 mmol) and Raney® nickel (900 mg) in ethanol (100 ml). Hydrogenate at 60 psi (410 kPa). and ambient temperature. After 18 hours, filter through celite, concentrate the filtrate to residue, and chromatograph on silica gel eluting with hexanes/ethyl acetate (30/70) to give, after evaporation, the title compound as an off-white powder: mp 59° C. MS (ACPI): m/e 200.0 (M−1).
Name
N,N-dimethyl-2-(2-nitro-4-trifluoromethoxyphenyl)vinylamine
Quantity
4.64 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
900 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
CN([CH:4]=[CH:5][C:6]1[CH:11]=[CH:10][C:9]([O:12][C:13]([F:16])([F:15])[F:14])=[CH:8][C:7]=1[N+:17]([O-])=O)C>C(O)C.[Ni]>[F:16][C:13]([F:14])([F:15])[O:12][C:9]1[CH:8]=[C:7]2[C:6]([CH:5]=[CH:4][NH:17]2)=[CH:11][CH:10]=1

Inputs

Step One
Name
N,N-dimethyl-2-(2-nitro-4-trifluoromethoxyphenyl)vinylamine
Quantity
4.64 g
Type
reactant
Smiles
CN(C)C=CC1=C(C=C(C=C1)OC(F)(F)F)[N+](=O)[O-]
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
900 mg
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
ambient temperature
FILTRATION
Type
FILTRATION
Details
filter through celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the filtrate to residue, and chromatograph on silica gel eluting with hexanes/ethyl acetate (30/70)
CUSTOM
Type
CUSTOM
Details
to give
CUSTOM
Type
CUSTOM
Details
after evaporation

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
FC(OC1=CC=C2C=CNC2=C1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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